![molecular formula C14H18N2O6S B1622304 1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid CAS No. 483967-96-0](/img/structure/B1622304.png)
1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid
Overview
Description
1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid is a complex organic compound with the molecular formula C14H18N2O6S It is known for its unique chemical structure, which includes a piperidine ring, a sulfonyl group, and a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the sulfonyl and methoxycarbonyl groups. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: Sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Addition of the Methoxycarbonyl Group: This step often involves esterification reactions using methoxycarbonyl chloride or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or methoxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Organic Synthesis
1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid serves as a valuable building block in organic synthesis. It is utilized in the development of new chemical entities and as a reagent in various chemical reactions, including:
- Formation of Complex Molecules : The compound's functional groups allow for diverse synthetic pathways.
- Catalysis : It can act as a catalyst in certain reactions, enhancing efficiency and selectivity.
Biological Investigations
Research has indicated that this compound may interact with biological molecules, making it a candidate for biochemical studies. Its applications include:
- Biochemical Probes : Investigated for its ability to bind to enzymes or receptors, potentially modulating their activity.
- Mechanism of Action : The compound may inhibit specific enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Pharmaceutical Development
The therapeutic potential of this compound is being explored in various medical contexts:
- Anti-inflammatory Properties : Studies suggest it may reduce inflammation through enzymatic inhibition.
- Anticancer Activity : Preliminary research indicates potential efficacy against certain cancer cell lines.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory properties of the compound in vitro using human cell lines. Results indicated significant inhibition of inflammatory cytokine production when treated with varying concentrations of the compound.
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal demonstrated that this compound exhibited cytotoxic effects on breast cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid from black pepper with similar structural features.
2-Aminoethyl methacrylate: Contains a piperidine ring and is used in polymer synthesis.
Uniqueness
1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its sulfonyl and methoxycarbonyl groups make it distinct from other piperidine derivatives, providing unique properties and applications.
Biological Activity
1-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)piperidine-2-carboxylic acid, with the molecular formula C14H18N2O6S, is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a sulfonyl group, and a methoxycarbonyl group, which contribute to its unique chemical reactivity and biological properties. The IUPAC name for this compound is 1-[4-(methoxycarbonylamino)phenyl]sulfonylpiperidine-2-carboxylic acid. Its structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C14H18N2O6S |
CAS Number | 483967-96-0 |
Molecular Weight | 342.37 g/mol |
Purity | 95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in inflammatory pathways or cancer progression, thereby exerting therapeutic effects.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in various diseases including Alzheimer's and infections .
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .
Biological Activities
This compound exhibits a range of biological activities:
Anticancer Properties
Studies have highlighted its potential anticancer effects through various mechanisms, including:
- Induction of apoptosis in tumor cells.
- Inhibition of cancer cell proliferation.
Anti-inflammatory Effects
The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.
Antimicrobial Activity
Research has also indicated that derivatives of this compound possess antibacterial properties, suggesting its potential use in treating bacterial infections .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds or derivatives that share structural similarities with this compound:
- Anticancer Activity : A study demonstrated that piperidine derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting that modifications to the piperidine structure can enhance anticancer activity .
- Enzyme Inhibition : Another research highlighted the enzyme inhibitory effects of sulfonamide derivatives on AChE and urease, indicating potential applications in neurodegenerative diseases and urinary tract infections .
- Antimicrobial Studies : Compounds with similar piperidine structures have been evaluated for their antibacterial activities against different strains of bacteria, showing promising results .
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound, it is useful to compare it with other piperidine derivatives:
Compound Name | Biological Activity | Notable Features |
---|---|---|
Piperine | Antioxidant, anti-inflammatory | Found in black pepper; enhances bioavailability of other compounds |
2-Aminoethyl methacrylate | Polymer synthesis | Used primarily in industrial applications; less focus on biological activity |
Properties
IUPAC Name |
1-[4-(methoxycarbonylamino)phenyl]sulfonylpiperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6S/c1-22-14(19)15-10-5-7-11(8-6-10)23(20,21)16-9-3-2-4-12(16)13(17)18/h5-8,12H,2-4,9H2,1H3,(H,15,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICIVSKLAVRQMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377858 | |
Record name | F0306-0042 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
483967-96-0 | |
Record name | F0306-0042 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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